molecular formula C19H18F2N2O2 B2677222 N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide CAS No. 2097858-47-2

N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B2677222
CAS No.: 2097858-47-2
M. Wt: 344.362
InChI Key: ZHLDNSFRBUYACB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2,6-difluorophenyl group and a 2,3-dihydrobenzofuran moiety. The 2,6-difluorophenyl substituent is a common motif in medicinal chemistry, often employed to enhance metabolic stability and binding affinity, while the dihydrobenzofuran ring may contribute to conformational rigidity and π-π interactions in biological targets .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-15-2-1-3-16(21)18(15)22-19(24)23-8-6-14(11-23)12-4-5-17-13(10-12)7-9-25-17/h1-5,10,14H,6-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLDNSFRBUYACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide, identified by its CAS number 2097858-47-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F2N2O2C_{19}H_{18}F_{2}N_{2}O_{2} with a molecular weight of 344.4 g/mol. The structure consists of a pyrrolidine core linked to a difluorophenyl and a benzofuran moiety, which may influence its interaction with biological targets.

PropertyValue
CAS Number2097858-47-2
Molecular FormulaC₁₉H₁₈F₂N₂O₂
Molecular Weight344.4 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects on breast (MCF-7), colon (HCT116), and lung cancer cell lines, revealing that modifications in the substituents could enhance biological activity significantly .

Table: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
N-(2,6-difluorophenyl)...MCF-70.65
Similar Compound AHCT1160.78
Similar Compound BA5491.17

The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses indicated that these compounds could trigger apoptosis via caspase activation pathways . Additionally, molecular docking studies suggest that the compound interacts favorably with key targets involved in cancer progression.

Neuroprotective Effects

Beyond its anticancer properties, this compound has been associated with neuroprotective effects. Analogues of benzofuran have demonstrated protective effects against neurodegeneration in animal models. For instance, certain derivatives were found to protect neuronal cells from oxidative stress-induced damage .

Study on Antiproliferative Activity

A significant study published in MDPI evaluated various derivatives similar to this compound against multiple cancer cell lines. The findings indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity compared to their counterparts without such modifications .

Neuroprotection Research

Research conducted on related compounds revealed that certain benzofuran derivatives could effectively mitigate the effects of traumatic brain injury in murine models. These studies indicated that the protective mechanisms might involve modulation of inflammatory responses and enhancement of antioxidant defenses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Functional Impact
Target Compound Pyrrolidine carboxamide 2,6-Difluorophenyl, dihydrobenzofuran Metabolic stability, rigidity
1-(3-Dimethylaminopropyl)-... () Dihydroisobenzofuran 4-Fluorophenyl, dimethylaminopropyl Solubility, basicity
(S)-N-(3-(2-... () Pyrrolidine carboxamide Trifluoroethyl, morpholino-pyridine Lipophilicity, solubility, target affinity

Research Findings and Implications

Pharmacopeial Standards and Formulation Considerations

underscores the importance of dissolution testing for carboxamide analogues, with USP41 guidelines specifying labeling requirements when multiple dissolution methods are available . For the target compound, adherence to such standards would ensure batch consistency and bioavailability, particularly if polymorphic forms exist.

Solid-State Form Optimization

The patent in emphasizes the development of solid-state forms (e.g., salts, co-crystals) to improve physicochemical properties like solubility and stability .

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